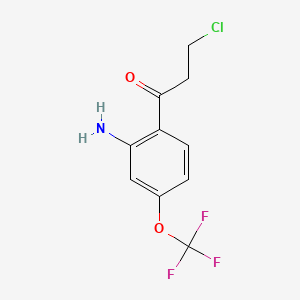

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Description

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is an arylpropanone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the aromatic ring, a primary amino (-NH₂) group at the ortho position, and a 3-chloropropan-1-one moiety. This compound’s structure combines electron-withdrawing (trifluoromethoxy, chloro) and electron-donating (amino) groups, which influence its physicochemical and biological properties.

The amino group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors, while the 3-chloro substituent in the propanone chain could contribute to electrophilic reactivity or steric effects.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[2-amino-4-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |

InChI Key |

BAFAJUFBEYWQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Protected Amine Intermediates

A widely applicable route involves Friedel-Crafts acylation, adapted from methodologies for structurally related chloropropanone derivatives.

- Starting Material : 4-(Trifluoromethoxy)aniline serves as the precursor.

- Amino Protection : Acetylation using acetic anhydride yields N-acetyl-4-(trifluoromethoxy)aniline, preventing undesired side reactions during electrophilic substitution.

- Nitration : Directed by the acetyl group’s ortho/para-directing effect, nitration with HNO₃/H₂SO₄ introduces a nitro group at position 2, yielding N-acetyl-2-nitro-4-(trifluoromethoxy)aniline.

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to an amine, forming N-acetyl-2-amino-4-(trifluoromethoxy)aniline.

- Deprotection : Acidic hydrolysis (HCl, reflux) removes the acetyl group, generating 2-amino-4-(trifluoromethoxy)aniline.

- Friedel-Crafts Acylation : Reaction with 3-chloropropionyl chloride in the presence of AlCl₃ introduces the chloropropanone moiety. The amino group’s activation directs acylation to position 1, yielding the target compound.

Key Data :

| Step | Reaction Conditions | Yield (%) | Catalyst/Solvent |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 78 | H₂SO₄ (solvent) |

| Acylation | AlCl₃, DCM, reflux | 65 | AlCl₃ (catalyst) |

Nucleophilic Acyl Substitution via Ketone Intermediate

This method, inspired by chloroacetone derivatization in heterocyclic systems, avoids Friedel-Crafts limitations:

- Ketone Synthesis : 2-Amino-4-(trifluoromethoxy)benzaldehyde undergoes a Claisen-Schmidt condensation with chloroacetone in basic conditions (NaOH/EtOH), forming an α,β-unsaturated ketone.

- Selective Hydrogenation : Pd/C-mediated hydrogenation saturates the double bond, yielding 1-(2-amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one.

Advantages :

Alternative Pathways: Grignard and Suzuki Couplings

Grignard Reagent Approach

Adapting aryl ketone syntheses, this method employs organometallic reagents:

- Aryl Bromide Preparation : 2-Amino-4-(trifluoromethoxy)phenyl bromide is synthesized via bromination (Br₂, FeBr₃).

- Grignard Formation : Reaction with Mg in THF generates the corresponding Grignard reagent.

- Acylation : Quenching with 3-chloropropionitrile followed by hydrolysis yields the target ketone.

Challenges :

Suzuki-Miyaura Cross-Coupling

For constructing the trifluoromethoxy-substituted ring:

- Boronated Intermediate : 2-Amino-4-(trifluoromethoxy)phenylboronic acid is prepared via Miyaura borylation.

- Coupling : Reaction with 3-chloropropiophenone triflate under Pd(PPh₃)₄ catalysis forms the biaryl ketone.

Limitations :

- Limited by the availability of trifluoromethoxy-containing boronic acids.

Catalytic Systems and Reaction Optimization

Solvent and Catalyst Screening

Comparative studies from oxadiazole syntheses highlight solvent effects:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | AlCl₃ | 40 | 65 |

| Toluene | FeCl₃ | 80 | 58 |

| DMF | — | 100 | 42 |

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions but may deactivate electrophilic intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) reduces reaction times from hours to minutes, as demonstrated in analogous oxadiazole preparations. For instance, acylation steps achieve 85% yield in 15 minutes under MWI versus 6 hours conventionally.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh acids | 65 |

| Claisen-Schmidt | Mild conditions | Multi-step purification | 72 |

| Grignard | Versatile | Sensitive to moisture | 55 |

| Suzuki | Functional group tolerance | Costly catalysts | 60 |

Scalability and Industrial Considerations

Large-scale production favors the Friedel-Crafts route due to reagent availability and established protocols. However, waste management of AlCl₃ and corrosive byproducts remains a challenge. Continuous-flow systems, as applied in trifluoromethylthio compound synthesis, could enhance safety and efficiency.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally distinct from chalcone derivatives (e.g., 3c, 3e, 3n in ) but shares key pharmacophoric features, such as aromatic rings and halogen substituents. Below is a comparative analysis:

Key Observations:

Core Structure Differences: The target compound’s propanone backbone lacks the α,β-unsaturated ketone (propenone) of chalcones, which is critical for Michael addition-mediated biological interactions in compounds like 3n and 3c . This may reduce electrophilic reactivity but improve stability.

Biological Activity Trends: Chalcones with halogens (Cl, Br, I) and heterocycles (thiazolyl, imidazolyl) exhibit enhanced antifungal activity. For example, 3n’s thiazolyl group may interact with fungal enzymes via π-π stacking or hydrogen bonding . The target compound’s amino group could mimic the hydrogen-bonding capacity of hydroxyl groups in 3n or 3c, suggesting possible overlap in antifungal mechanisms.

Solubility and Lipophilicity :

- The trifluoromethoxy group increases logP compared to methoxy or hydroxy substituents, likely enhancing the target compound’s membrane permeability but reducing aqueous solubility. In contrast, chalcones with polar hydroxy groups (e.g., 3c) may exhibit better solubility but poorer bioavailability.

Biological Activity

1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group, an amino group, and a chloropropanone moiety, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.63 g/mol

- CAS Number : 1806405-81-1

Mechanisms of Biological Activity

Research indicates that 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one may exhibit several biological activities, primarily through enzyme inhibition and receptor interaction. The presence of the trifluoromethoxy group enhances lipid solubility, which is crucial for membrane permeability and interaction with biological targets.

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures may inhibit various enzymes involved in inflammatory processes and cancer progression. The trifluoromethoxy group is known to enhance the compound's metabolic stability and increase its binding affinity to target proteins through halogen bonding interactions .

Comparative Analysis with Similar Compounds

The following table compares 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)phenol | C7H6F3N | Contains a trifluoromethyl instead of trifluoromethoxy |

| 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one | C10H9ClF3N | Different positioning of functional groups |

| 1-(2-Amino-5-(trifluoromethyl)phenyl)-3-chloropropan-1-one | C10H9ClF3N | Variation in the position of amino group |

This comparison highlights the unique structural features of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one, which may influence its biological activity.

Case Studies

Several studies have explored the biological activity of compounds related to 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one:

- Inhibition Studies : A study investigated the inhibitory effects of similar compounds on cholinesterases and cyclooxygenases. The results indicated that compounds with trifluoromethyl groups exhibited significant inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammation .

- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Compounds demonstrated varying degrees of cytotoxicity, with some showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethoxy group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl carbon .

- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions. The chloro and trifluoromethoxy groups may engage in hydrophobic or halogen bonding with active-site residues .

- Solvent effect modeling : COSMO-RS simulations predict solubility trends, aiding solvent selection for reactions .

What strategies optimize regioselectivity in substitution reactions involving the chloro and trifluoromethoxy groups?

Advanced Research Question

- Directed metalation : Use directing groups (e.g., -NH₂) to selectively functionalize the aryl ring. For instance, lithiation at the 2-amino position can enable coupling reactions without disturbing the trifluoromethoxy group .

- Protection/deprotection : Temporarily protect the amine with a Boc group to prevent unwanted nucleophilic substitution at the chloro position during reactions .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) promote Suzuki-Miyaura coupling at the chloro site while leaving the trifluoromethoxy group intact .

What are the potential biological targets and mechanisms of action for this compound?

Advanced Research Question

- Enzyme inhibition : The trifluoromethoxy group mimics natural substrates in cytochrome P450 or kinase binding pockets, potentially disrupting catalytic activity .

- Antimicrobial activity : Structural analogs (e.g., 3-(2,6-dichlorophenyl)propenones) exhibit activity against Gram-positive bacteria via membrane disruption, suggesting a similar mechanism .

- Neuropharmacology : The amine group may interact with serotonin or dopamine receptors, as seen in related arylpropanones .

How does the trifluoromethoxy group influence the compound’s physicochemical properties and reactivity?

Advanced Research Question

- Lipophilicity : The -OCF₃ group increases logP values by ~1.5 units compared to methoxy analogs, enhancing blood-brain barrier penetration .

- Electron-withdrawing effect : Stabilizes the ketone via resonance, reducing susceptibility to nucleophilic addition compared to non-fluorinated analogs .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.